2-(4-(Allylamino)phenyl)propionic acid
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Overview
Description
2-(4-(Allylamino)phenyl)propionic acid is an organic compound with the molecular formula C12H15NO2 It is a derivative of propionic acid, featuring an allylamino group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Allylamino)phenyl)propionic acid typically involves a multi-step process. One common method includes the Friedel-Crafts acylation reaction, where ethyl 2-chloro-propionate reacts with an alkyl benzene in the presence of anhydrous aluminum chloride as a catalyst . The intermediate product, ethyl 2-(4-alkylphenyl) propionate, is then hydrolyzed to yield the final compound.
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing reaction conditions to increase yield and reduce costs. The use of anhydrous aluminum chloride as a catalyst is advantageous due to its low cost and high efficiency . Additionally, the process is designed to minimize energy consumption and waste production, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 2-(4-(Allylamino)phenyl)propionic acid undergoes various chemical reactions, including:
Oxidation: The allylamino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylamino group can yield oxides, while reduction can produce amines .
Scientific Research Applications
2-(4-(Allylamino)phenyl)propionic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 2-(4-(Allylamino)phenyl)propionic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the synthesis of prostaglandins and thromboxane A2, leading to its anti-inflammatory and analgesic effects . It achieves this by blocking the activity of cyclooxygenase enzymes, which are crucial for the production of these inflammatory mediators .
Comparison with Similar Compounds
Ibuprofen: A well-known nonsteroidal anti-inflammatory drug (NSAID) with similar anti-inflammatory and analgesic properties.
Naproxen: Another NSAID that shares a similar mechanism of action.
Ketoprofen: A propionic acid derivative with comparable therapeutic effects.
Uniqueness: 2-(4-(Allylamino)phenyl)propionic acid is unique due to its specific structural features, such as the allylamino group, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds .
Properties
CAS No. |
39718-74-6 |
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Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
2-[4-(prop-2-enylamino)phenyl]propanoic acid |
InChI |
InChI=1S/C12H15NO2/c1-3-8-13-11-6-4-10(5-7-11)9(2)12(14)15/h3-7,9,13H,1,8H2,2H3,(H,14,15) |
InChI Key |
UPNBDHDPMYTOHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)NCC=C)C(=O)O |
Origin of Product |
United States |
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